(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to the query compound have been synthesized and investigated for their antimicrobial activities. For instance, derivatives of benzothiazoles, which share a structural motif with the query compound, have been prepared and shown to exhibit variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This research underscores the potential utility of such compounds in developing new antimicrobial agents.
Encapsulation in Zeolite Y for Catalysis
A study reported the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, illustrating an application in catalysis. This complex was used as a catalyst for the oxidation of primary alcohols and hydrocarbons, showing high catalytic activity, improved stability, and recycling ability. The encapsulated catalyst demonstrated significant potential in heterogeneous catalysis, highlighting the versatility of thiazole-containing compounds in catalytic applications (Ghorbanloo & Alamooti, 2017).
Synthesis of Arzoxifene
Research into the synthesis of compounds structurally related to the query chemical has led to the development of arzoxifene, a compound synthesized from precursors including a brominated benzothiophene derivative. While the specific application of arzoxifene is not detailed, its synthesis demonstrates the complex chemical reactions and potential pharmaceutical applications of benzothiophene derivatives (Ji Ya-fei, 2011).
Antiproliferative Activity
The synthesis and evaluation of compounds bearing piperidin-1-yl and morpholino groups for antiproliferative activity represent another area of research. These compounds have been characterized and analyzed for their potential in inhibiting the proliferation of cancer cells, indicating the relevance of piperidinyl derivatives in cancer research (Benaka Prasad et al., 2018).
Removal of Organic Sulfides
Studies have also explored the removal of malodorous organic sulfides using molecular oxygen and visible light over metal phthalocyanine. This application is crucial in environmental science, where the efficient oxidation of sulfides to less odorous compounds is desirable. The research highlights the environmental applications of compounds capable of facilitating such reactions (Sun, Xiong, & Xu, 2008).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including the delocalization of a lone pair of π-electrons of the sulfur atom in the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-3-21-23-19-9-4-15(14-20(19)29-21)22(25)24-12-10-18(11-13-24)30(26,27)17-7-5-16(28-2)6-8-17/h4-9,14,18H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEMJIWJPXYYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.